2,2,2-trifluoroethyl N-(5,6,7,8-tetrahydronaphthalen-1-yl)carbamate
Overview
Description
“2,2,2-trifluoroethyl N-(5,6,7,8-tetrahydronaphthalen-1-yl)carbamate” is a chemical compound with the CAS Number: 1087798-08-0 . It has a molecular weight of 273.25 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2,2-trifluoroethyl 5,6,7,8-tetrahydro-1-naphthalenylcarbamate . The InChI code for this compound is 1S/C13H14F3NO2/c14-13(15,16)8-19-12(18)17-11-7-3-5-9-4-1-2-6-10(9)11/h3,5,7H,1-2,4,6,8H2,(H,17,18) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 273.25 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the current data.Scientific Research Applications
Synthesis and Catalysis Applications
- The direct preparation of N-(Alk-1-en-1-yl)carbamates, which bear an endocyclic carbon-carbon double bond, showcases innovative approaches in organic synthesis. These compounds are synthesized from cyclic ketones and unsubstituted carbamates, highlighting the versatility of carbamate chemistry in creating complex molecules (P. Dupau et al., 2002).
- Novel synthetic pathways to dihydronaphthalene derivatives emphasize the strategic use of carbamates and naphthalene frameworks in synthesizing pharmacologically relevant structures, demonstrating the compounds' pivotal role in medicinal chemistry (Saima Perveen et al., 2017; M. Faul et al., 2001).
- Alkylation of benzene with cyclic ethers in superacidic media to form phenyl-substituted compounds and bicyclic compounds like tetralin and dihydronaphthalene derivatives showcases the application of these carbamates in facilitating complex organic reactions and generating new chemical entities (Á. Molnár et al., 2003).
- Efficient generation and intramolecular cyclization reactions of acyl imines from acyl carbamates to N-acyl hemiaminals, leading to 1-amino 1,2,3,4-tetrahydronaphthalene derivatives, reveal carbamates' critical role in synthesizing heterocyclic compounds (M. Deninno et al., 1997).
Material Science and Chemistry
- The development of 1,1'-binaphthyl-2-methylpyridinium-based peroxophosphotungstate salts for use as oxidation catalysts in organic reactions highlights the integration of naphthalene derivatives in creating functional materials with significant catalytic properties (C. Jahier et al., 2009).
- Synthesis of antimicrobial benzo[1,2,4]triazoloazepinium salts and tetrahydronaphtho[1,2-e][1,2,4]triazines through novel cyclization reactions showcases the therapeutic potential of naphthalene derivatives and their role in developing new antimicrobial agents (Jie Zheng et al., 2021).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5,6,7,8-tetrahydronaphthalen-1-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)8-19-12(18)17-11-7-3-5-9-4-1-2-6-10(9)11/h3,5,7H,1-2,4,6,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNNYPAZMILNBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(5,6,7,8-tetrahydronaphthalen-1-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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